molecular formula C19H24N6O3S3 B11301743 2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11301743
M. Wt: 480.6 g/mol
InChI Key: HEMIEMAMIPMIOU-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that features a triazole ring, a thiazole ring, and a sulfonamide group. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with methanesulfonyl chloride in the presence of a base.

    Formation of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.

    Final Coupling: The final step involves coupling the triazole and thiazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

    Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Cancer Research: Potential use in cancer therapy due to its ability to interfere with cell proliferation.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.

    Interfere with DNA/RNA Synthesis: By intercalating into DNA or RNA, it can disrupt the synthesis process.

    Modulate Receptor Activity: By binding to receptors, it can modulate their activity, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE: can be compared with other triazole and thiazole derivatives, such as:

Uniqueness

    Structural Complexity: The presence of both triazole and thiazole rings, along with a sulfonamide group, makes it unique.

    Potential Biological Activity: The combination of these functional groups may result in unique biological activities not seen in simpler compounds.

Properties

Molecular Formula

C19H24N6O3S3

Molecular Weight

480.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H24N6O3S3/c1-5-24-16(11-25(31(4,27)28)15-8-6-13(2)7-9-15)22-23-19(24)29-12-17(26)21-18-20-10-14(3)30-18/h6-10H,5,11-12H2,1-4H3,(H,20,21,26)

InChI Key

HEMIEMAMIPMIOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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